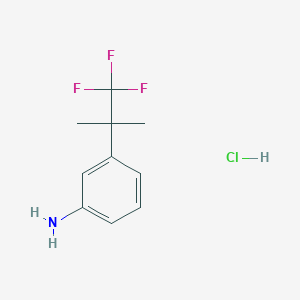

3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline;hydrochloride is a chemical compound with the CAS Number: 2375260-88-9 . It has a molecular weight of 239.67 . The compound is stored at room temperature and is available in powder form .

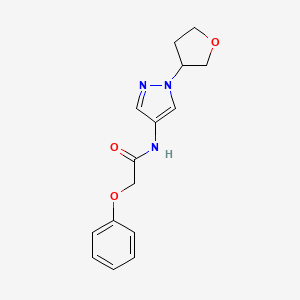

Molecular Structure Analysis

The InChI code for 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline;hydrochloride is 1S/C10H12F3N.ClH/c1-9(2,10(11,12)13)7-4-3-5-8(14)6-7;/h3-6H,14H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline;hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 239.67 .Applications De Recherche Scientifique

Environmental and Health Impacts of Fluorinated Compounds

Studies have focused on the broader class of per- and polyfluoroalkyl substances (PFASs), including alternatives to long-chain PFASs. These compounds are of interest due to their persistence, bioaccumulation, and potential toxicity. Research has identified several fluorinated alternatives that are being used across various industries, including in the manufacture of fluoropolymers, surface treatments, and fire-fighting foams. Despite their industrial benefits, the environmental releases, persistence, and exposure of these compounds to biota and humans raise significant concerns. The need for additional toxicological studies to confirm the safety of these fluorinated alternatives is emphasized, given their comparable or even more serious potential toxicity than legacy PFASs, indicating harmful environmental impacts (Wang et al., 2019), (Wang et al., 2013).

Fluoroalkylation in Aqueous Media

The development of environmentally friendly fluoroalkylation methods has been explored, with water being used as a solvent or reactant. This approach aims at incorporating fluorinated or fluoroalkylated groups into target molecules in a mild and efficient manner, highlighting the importance of such reactions for green chemistry. The use of water as a medium for fluoroalkylation, including various conversions, underlines a shift towards more sustainable chemical processes. Despite significant advancements, further development in this area remains essential to improve yield, purity, and reduce energy consumption (Hai‐Xia Song et al., 2018).

Analytical and Environmental Monitoring

The analytical methods for detecting and monitoring the presence and fate of fluorinated alternatives in the environment have been reviewed. This includes advancements in high-resolution mass spectrometry for identifying novel PFASs and their precursors. Understanding the environmental behavior of these substances is critical for assessing their impact and managing their use safely. The review of analytical techniques and environmental monitoring strategies provides a foundation for future research aimed at filling knowledge gaps in the degradation pathways, toxicology, and risk assessment of these compounds (Munoz et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

3-(1,1,1-trifluoro-2-methylpropan-2-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N.ClH/c1-9(2,10(11,12)13)7-4-3-5-8(14)6-7;/h3-6H,14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFVYDMUPWMQDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)N)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2768613.png)

![5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2768614.png)

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2768616.png)

![Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2768617.png)

![methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2768620.png)

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2768621.png)

![2-(4-chlorophenyl)-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2768631.png)

![5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2768632.png)

![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2768635.png)

![2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2768636.png)